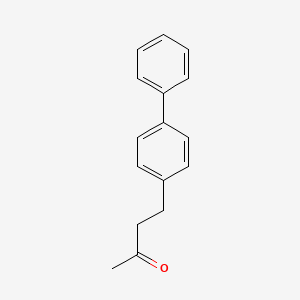
4-(1,1'-Biphenyl)-4-yl-2-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1’-Biphenyl)-4-yl-2-butanone: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl group attached to a butanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1’-Biphenyl)-4-yl-2-butanone can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with a halogenated butanone under the influence of a palladium catalyst and a base . The reaction typically takes place in an organic solvent such as toluene or ethanol at elevated temperatures.
Industrial Production Methods: Industrial production of 4-(1,1’-Biphenyl)-4-yl-2-butanone often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 4-(1,1’-Biphenyl)-4-yl-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated biphenyls, nitro biphenyls.
科学研究应用
4-(1,1’-Biphenyl)-4-yl-2-butanone has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(1,1’-Biphenyl)-4-yl-2-butanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling function . The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide: Known for its potential as an EGFR tyrosine kinase allosteric inhibitor.
4-(Hydroxymethyl)biphenyl: Used in various chemical syntheses and as an intermediate in organic reactions.
4-Amino-1,1’-biphenyl: Known for its applications in the synthesis of dyes and pharmaceuticals.
Uniqueness: 4-(1,1’-Biphenyl)-4-yl-2-butanone stands out due to its unique combination of a biphenyl group and a butanone moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.
属性
CAS 编号 |
56578-34-8 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC 名称 |
4-(4-phenylphenyl)butan-2-one |
InChI |
InChI=1S/C16H16O/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-6,9-12H,7-8H2,1H3 |
InChI 键 |
NVIAWOHXGFMHCC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCC1=CC=C(C=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


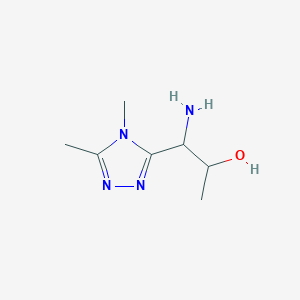
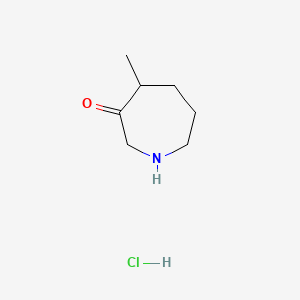
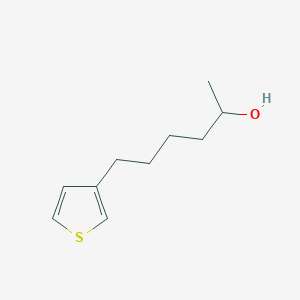

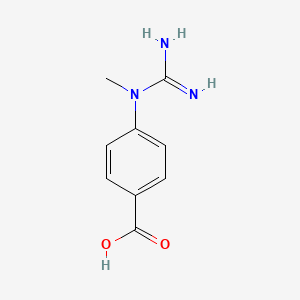

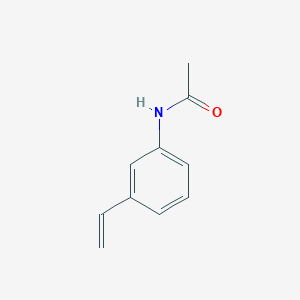
![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13621002.png)
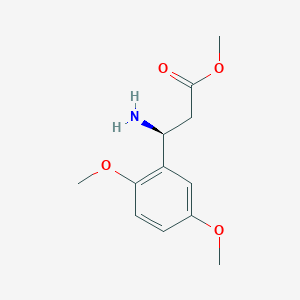

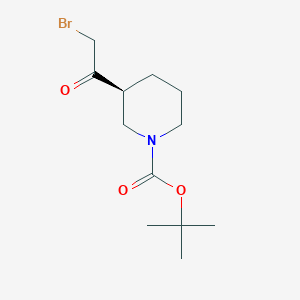
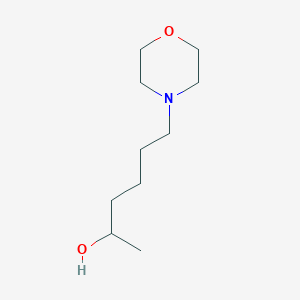
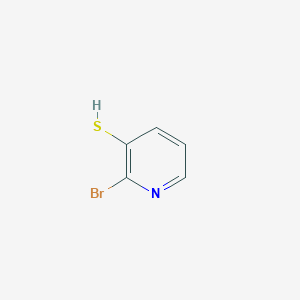
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid](/img/structure/B13621044.png)
